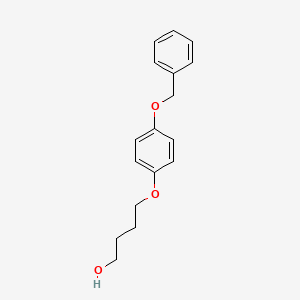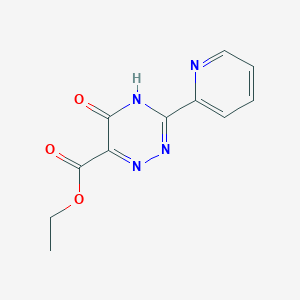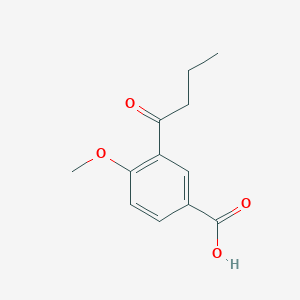
3-Butanoyl-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butanoyl-4-methoxybenzoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by a benzene ring substituted with a butanoyl group at the third position and a methoxy group at the fourth position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-4-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Butanoyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
3-Butanoyl-4-methoxybenzoic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-Butanoyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s butanoyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity .
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid:
3-Methoxy-4-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of a butanoyl group, leading to variations in reactivity and applications.
Uniqueness
3-Butanoyl-4-methoxybenzoic acid is unique due to the presence of both the butanoyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-butanoyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(14)15)5-6-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
RYEWNUSSRHGZRX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




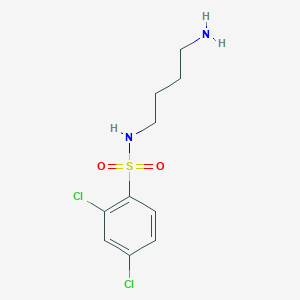
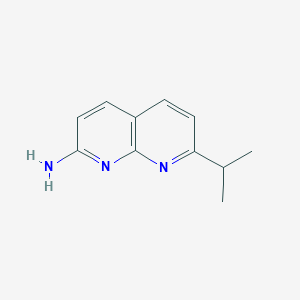
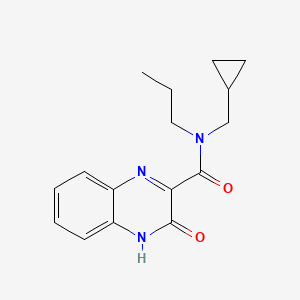
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
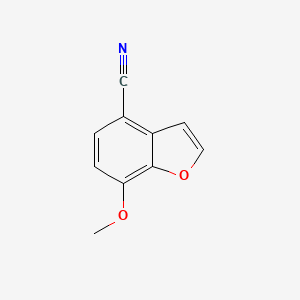
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)


